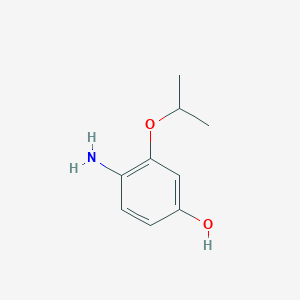

4-Amino-3-isopropoxyphenol

Description

4-Amino-3-isopropoxyphenol is an aromatic compound featuring a phenolic core substituted with an amino group (-NH₂) at the 4-position and an isopropoxy group (-OCH(CH₃)₂) at the 3-position. The isopropoxy group likely enhances lipophilicity compared to simpler alkoxy derivatives, influencing solubility and reactivity.

Properties

IUPAC Name |

4-amino-3-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQANNGUHADQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-isopropoxyphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of a strong base such as sodium hydroxide and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods

In industrial settings, the synthesis of 4-Amino-3-isopropoxyphenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-isopropoxyphenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, cyclohexanol derivatives, and various substituted phenols .

Scientific Research Applications

4-Amino-3-isopropoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-isopropoxyphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Functional Group Diversity: 4-Amino-3-isopropoxyphenol’s phenolic -OH and isopropoxy groups differentiate it from aliphatic analogs like N-(3-Aminopropyl)-1,3-diaminopropane, which lacks aromaticity. The phenolic structure may confer antioxidant properties, whereas aliphatic diamines are more reactive in cross-linking reactions .

Aromatic vs. Aliphatic Systems: The phenoxy-containing compounds (CAS 038353-82-1 and 068391-25-3) share aromaticity with 4-Amino-3-isopropoxyphenol but feature additional amine linkages. These structural differences may influence thermal stability and electronic properties, making them suitable for high-temperature applications .

Substituent Effects: The isopropoxy group in 4-Amino-3-isopropoxyphenol introduces steric hindrance compared to the linear phenoxy groups in CAS 038353-82-1. This could reduce reactivity in electrophilic substitution reactions but improve resistance to oxidation.

Research Findings and Data Gaps

While direct data on 4-Amino-3-isopropoxyphenol are absent in the provided evidence, insights can be extrapolated from structurally related compounds:

- Solubility: Phenolic compounds with branched alkoxy groups (e.g., isopropoxy) typically exhibit lower water solubility than their linear analogs, aligning with trends observed in CAS 038353-82-1 .

Biological Activity

4-Amino-3-isopropoxyphenol is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's properties.

Chemical Structure and Properties

4-Amino-3-isopropoxyphenol is characterized by an amino group and an isopropoxy group attached to a phenolic structure. This configuration influences its reactivity and biological interactions. The compound's CAS number is 669092-13-1, and it is often used in various research applications due to its potential therapeutic properties.

Antioxidant Activity

Research indicates that 4-Amino-3-isopropoxyphenol exhibits significant antioxidant properties . The presence of the amino group enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Preliminary studies suggest that 4-Amino-3-isopropoxyphenol may have anticancer effects . It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis. The compound's mechanism may involve the inhibition of specific enzymes that are critical for tumor progression.

The biological activity of 4-Amino-3-isopropoxyphenol can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, it mitigates oxidative damage to cellular components.

- Gene Expression Modulation : It may influence the expression of genes related to apoptosis and cell survival.

Case Studies and Research Findings

Several studies have investigated the biological effects of 4-Amino-3-isopropoxyphenol:

- Cell Viability Assays : In vitro assays demonstrated that concentrations of 4-Amino-3-isopropoxyphenol significantly reduced the viability of cancer cell lines, with IC50 values indicating effective doses for therapeutic applications.

- Antioxidant Enzyme Activity : Exposure to the compound resulted in increased activity of antioxidant enzymes such as superoxide dismutase and catalase in cellular models, suggesting a protective mechanism against oxidative stress.

- DNA Damage Assessment : Studies reported that treatment with 4-Amino-3-isopropoxyphenol led to decreased DNA damage in exposed cells, further supporting its potential as a protective agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Amino-3-isopropoxyphenol, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol | Methoxy group instead of isopropoxy | Antioxidant, anticancer | More soluble in organic solvents |

| 3-Isopropoxy-N-methylpyrrole | N-methyl substitution | Neuroprotective | Lacks phenolic group |

| 4-Amino-3-isopropoxyphenol | Amino group addition | Antioxidant | Exhibits different reactivity due to amino group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.